2-Ethoxy-5-[(3-methoxy-1-methylpyrazol-4-yl)sulfamoyl]benzoic acid
Description
2-Ethoxy-5-[(3-methoxy-1-methylpyrazol-4-yl)sulfamoyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with ethoxy, methoxy, and sulfamoyl groups, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
2-ethoxy-5-[(3-methoxy-1-methylpyrazol-4-yl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6S/c1-4-23-12-6-5-9(7-10(12)14(18)19)24(20,21)16-11-8-17(2)15-13(11)22-3/h5-8,16H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDGJQZGCJBSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2OC)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-[(3-methoxy-1-methylpyrazol-4-yl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid core, followed by the introduction of the ethoxy and methoxy groups through etherification reactions. The sulfamoyl group is introduced via sulfonation reactions using appropriate sulfonating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-[(3-methoxy-1-methylpyrazol-4-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
2-Ethoxy-5-[(3-methoxy-1-methylpyrazol-4-yl)sulfamoyl]benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-[(3-methoxy-1-methylpyrazol-4-yl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the ethoxy and methoxy groups may enhance the compound’s solubility and bioavailability. These interactions can modulate biological pathways and produce desired effects.
Comparison with Similar Compounds
2-Ethoxybenzoic acid: Lacks the sulfamoyl and pyrazolyl groups, making it less versatile.
5-Methoxy-2-sulfamoylbenzoic acid: Similar structure but without the ethoxy group, affecting its reactivity and applications.
3-Methoxy-1-methylpyrazole: Contains the pyrazolyl group but lacks the benzoic acid core, limiting its use in certain reactions.
Uniqueness: 2-Ethoxy-5-[(3-methoxy-1-methylpyrazol-4-yl)sulfamoyl]benzoic acid is unique due to its combination of functional groups, which provide a balance of reactivity, solubility, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
